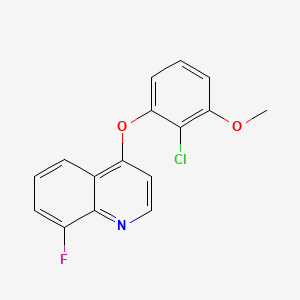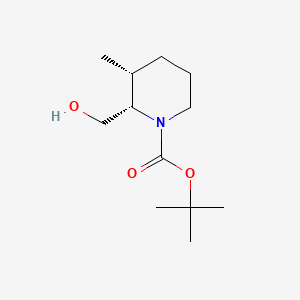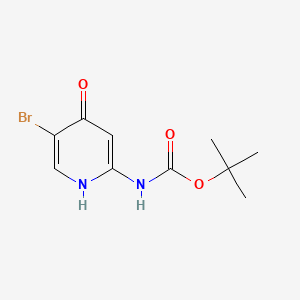
4-(2-chloro-3-methoxyphenoxy)-8-fluoroquinoline
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(2-Chloro-3-methoxyphenoxy)-8-fluoroquinoline is a fluoroquinoline compound with a wide range of applications in the scientific research field. It is a synthetic compound with a high degree of solubility in both water and organic solvents. This compound has been studied extensively in the past few decades, with research focusing on its synthesis, mechanism of action, biochemical and physiological effects, and its use in laboratory experiments. In
科学研究应用
4-(2-Chloro-3-methoxyphenoxy)-8-fluoroquinoline has a wide range of applications in the scientific research field. It has been used in the synthesis of various compounds, such as 2-chloro-3-methoxy-8-fluorobenzene and 4-chloro-3-methoxy-8-fluorobenzene. It has also been used in the synthesis of various pharmaceuticals, such as antibiotics and antifungal agents. In addition, this compound has been used in the study of the mechanism of action of certain drugs, such as the antifungal agent fluconazole.
作用机制
The mechanism of action of 4-(2-Chloro-3-methoxyphenoxy)-8-fluoroquinoline is not yet fully understood. However, it is believed that this compound may act as an inhibitor of certain enzymes, such as the enzyme β-lactamase. This enzyme is responsible for the breakdown of certain antibiotics, such as penicillin, and thus the inhibition of this enzyme could lead to an increase in the effectiveness of antibiotics. In addition, this compound may also act as an inhibitor of certain bacterial proteins, such as the protein OmpF, which is responsible for the transport of certain molecules across the bacterial cell membrane.
Biochemical and Physiological Effects
The biochemical and physiological effects of 4-(2-Chloro-3-methoxyphenoxy)-8-fluoroquinoline are not yet fully understood. However, some studies have suggested that this compound may have an antimicrobial effect, as well as an anti-inflammatory effect. In addition, this compound may also have an effect on the metabolism of certain drugs, such as the antifungal agent fluconazole.
实验室实验的优点和局限性
The main advantage of using 4-(2-Chloro-3-methoxyphenoxy)-8-fluoroquinoline in laboratory experiments is that it is a relatively inexpensive and easy to synthesize compound. In addition, this compound is highly soluble in both water and organic solvents, making it ideal for use in a wide range of laboratory experiments. However, there are some limitations to using this compound in laboratory experiments. For example, this compound is not stable in the presence of light and heat, and therefore must be stored in a dark and cool environment. In addition, this compound is not very soluble in polar solvents, such as ethanol, and therefore must be used in non-polar solvents.
未来方向
There are a number of potential future directions for 4-(2-Chloro-3-methoxyphenoxy)-8-fluoroquinoline research. For example, further research could be conducted to better understand the biochemical and physiological effects of this compound, as well as its mechanism of action. In addition, further research could be conducted to explore the potential applications of this compound in the synthesis of other compounds, such as pharmaceuticals and other drugs. Finally, further research could be conducted to explore the potential use of this compound in the development of new drugs and drug delivery systems.
合成方法
4-(2-Chloro-3-methoxyphenoxy)-8-fluoroquinoline can be synthesized in a variety of ways. One method involves the reaction of 2-chloro-3-methoxyphenol with 8-fluoroquinolone in the presence of a base such as sodium hydroxide. This reaction results in the formation of the desired product. Another method of synthesis involves the reaction of 2-chloro-3-methoxybenzaldehyde and 8-fluoroquinoline in the presence of a base such as potassium carbonate. This reaction also results in the formation of the desired product.
属性
IUPAC Name |
4-(2-chloro-3-methoxyphenoxy)-8-fluoroquinoline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11ClFNO2/c1-20-13-6-3-7-14(15(13)17)21-12-8-9-19-16-10(12)4-2-5-11(16)18/h2-9H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WGOOUPSCXAMIKJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=CC=C1)OC2=C3C=CC=C(C3=NC=C2)F)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11ClFNO2 |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.71 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![tert-butyl 7-[(4-methoxyphenyl)methyl]-3,7-diazatricyclo[3.3.2.0,1,5]decane-3-carboxylate](/img/structure/B6605964.png)

![[(1S,3R,4S)-3,4-diaminocyclopentyl]methanol dihydrochloride](/img/structure/B6605981.png)
![{1-benzyl-3,4-bis[(benzyloxy)methyl]-4-(hydroxymethyl)pyrrolidin-3-yl}methanol](/img/structure/B6605987.png)
![N-[(adamantan-2-yl)methyl]-N''-(pyridin-2-yl)guanidine, trifluoroacetic acid](/img/structure/B6606003.png)
![(3E,9S)-9-(2-methylpropyl)-2,5,7,8,9,10,11,12-octahydrospiro[1,8,11-benzoxadiazacyclotetradecine-6,3'-piperidin]-3-ene-7,12-dione, trifluoroacetic acid](/img/structure/B6606009.png)



![3-[(5-ethynyl-2-methyl-2,3-dihydro-1H-indol-1-yl)methyl]-N-(4-sulfamoylphenyl)furan-2-carboxamide](/img/structure/B6606037.png)
![2-[(5,5-dimethoxypentyl)oxy]-4-(4-methyl-1,3-thiazol-5-yl)benzamide](/img/structure/B6606048.png)
![3-[(2Z)-3-[5-methyl-2-(trifluoromethyl)phenyl]-4-oxo-1,3-thiazolidin-2-ylidene]-1-[(2R)-1-(4-{1-[4-(trifluoromethoxy)phenyl]-1H-1,2,4-triazol-3-yl}phenyl)propan-2-yl]urea](/img/structure/B6606053.png)